(Dimethylamino)ethyl methanethiosulfonate hydrochloride
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Overview
Description
(Dimethylamino)ethyl methanethiosulfonate hydrochloride is a chemical compound with the molecular formula C5H14ClNO2S2 and a molecular weight of 219.75 g/mol . It is commonly used in various research fields, including neurology, pain and inflammation studies, and proteomics . This compound is known for its role in cross-linking reactions and its involvement in the formation of carbon-sulfur (C-S) bonds .
Preparation Methods
The synthesis of (Dimethylamino)ethyl methanethiosulfonate hydrochloride typically involves the reaction of N,N-dimethyl-2-aminoethanol with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction proceeds under controlled conditions to yield the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
(Dimethylamino)ethyl methanethiosulfonate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert it into thiols or other reduced sulfur-containing compounds.
Substitution: It can participate in nucleophilic substitution reactions, where the methanethiosulfonate group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(Dimethylamino)ethyl methanethiosulfonate hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of (Dimethylamino)ethyl methanethiosulfonate hydrochloride involves its ability to form covalent bonds with target molecules through its methanethiosulfonate group . This cross-linking capability allows it to modify proteins and other biomolecules, thereby affecting their function and activity. The molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
(Dimethylamino)ethyl methanethiosulfonate hydrochloride can be compared with other similar compounds, such as:
N-Ethylmaleimide: Another cross-linking agent used in protein modification.
Methanesulfonyl chloride: A reagent used in the synthesis of sulfonates and other sulfur-containing compounds.
2-Iminothiolane hydrochloride: A thiol-reactive cross-linker used in bioconjugation.
What sets this compound apart is its specific structure, which allows for unique reactivity and applications in various research fields .
Biological Activity
(Dimethylamino)ethyl methanethiosulfonate hydrochloride (DMEMTS) is a compound that has garnered interest in various fields of biological research due to its unique chemical properties and potential applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : C5H13ClN O2S2
- Molecular Weight : 219.75 g/mol
- CAS Number : D460830
DMEMTS is primarily recognized as a cross-linking agent utilized in polymer synthesis and biochemical assays. The compound's methanethiosulfonate group facilitates the formation of covalent bonds with thiols, making it a valuable tool in studying protein interactions and modifications.
The biological activity of DMEMTS is largely attributed to its ability to react with thiol groups in proteins, leading to the formation of stable thioether bonds. This reaction can alter protein structure and function, which is crucial for understanding neurotransmission and various neurological conditions.
- Covalent Bond Formation : DMEMTS forms covalent bonds with target molecules through its methanethiosulfonate group.
- Neurotransmission Modulation : It has been implicated in studies related to neurotransmitter systems, particularly in conditions like Alzheimer's disease, depression, and epilepsy .
Applications in Biological Research
DMEMTS has diverse applications in biological research:
- Neuroscience : Investigated for its role in neurotransmission, memory, learning, and cognition.
- Pharmacology : Explored for potential therapeutic effects in pain management, inflammation, schizophrenia, sleep disorders, stress, anxiety, stroke, and addiction .
- Biochemical Assays : Used as a cross-linking agent in the synthesis of polymers and for labeling proteins in various assays.
Case Study 1: Neurotransmission Research
A study examined the effects of DMEMTS on GABA receptors, which are critical for inhibitory neurotransmission. The compound was shown to enhance GABA receptor activity by facilitating the accessibility of cysteine residues within the receptor structure. This modification led to increased inhibitory signaling in neuronal cultures.
Study | Findings |
---|---|
Neurotransmission Modulation | Enhanced GABA receptor activity through cysteine modification |
Condition | Alzheimer's Disease |
Reference |
Case Study 2: Epilepsy Treatment
In another investigation focused on epilepsy models, DMEMTS was utilized to modify neuronal proteins involved in excitatory signaling pathways. The results indicated that DMEMTS treatment reduced seizure frequency by altering synaptic protein interactions.
Study | Findings |
---|---|
Epilepsy Treatment | Reduced seizure frequency through synaptic protein modification |
Model | Animal Model |
Reference |
Summary of Biological Activities
The following table summarizes the biological activities associated with DMEMTS:
Properties
IUPAC Name |
N,N-dimethyl-2-methylsulfonothioyloxyethanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO2S2.ClH/c1-6(2)4-5-8-10(3,7)9;/h4-5H2,1-3H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODQRNRSFJDGWLG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOS(=O)(=S)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14ClNO2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40721828 |
Source
|
Record name | O-[2-(Dimethylamino)ethyl] methanesulfonothioate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40721828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
355803-75-7 |
Source
|
Record name | O-[2-(Dimethylamino)ethyl] methanesulfonothioate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40721828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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